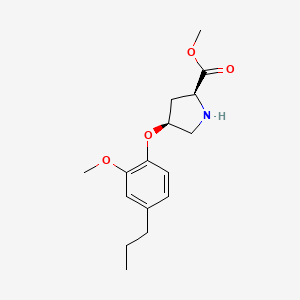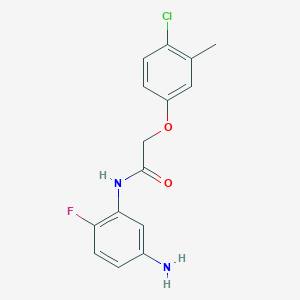
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
概要
説明
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of amino, fluoro, chloro, and methyl groups attached to a phenyl ring, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-fluoroaniline and 4-chloro-3-methylphenol.
Formation of Intermediate: The first step involves the reaction of 5-amino-2-fluoroaniline with a suitable acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-chloro-3-methylphenol under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial production focuses on optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for various applications.
化学反応の分析
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide
- N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)acetamide
- N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Uniqueness
N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-7-10(18)2-5-13(14)17/h2-7H,8,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRKUFDGVQOJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


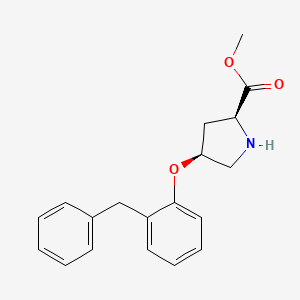
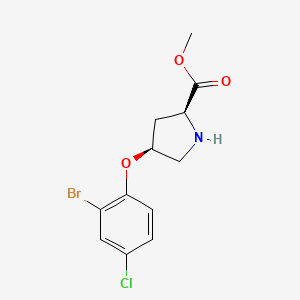
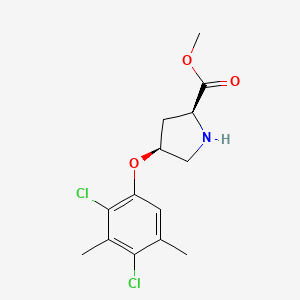
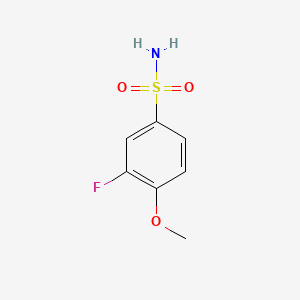
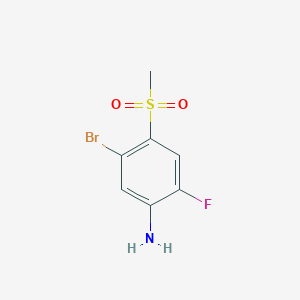
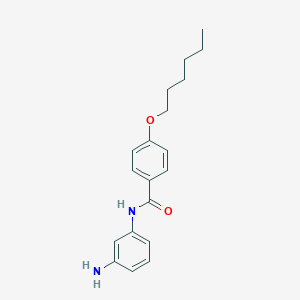
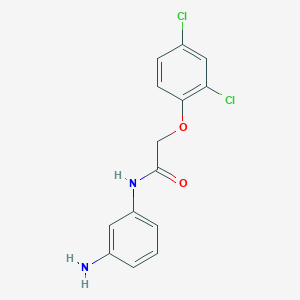
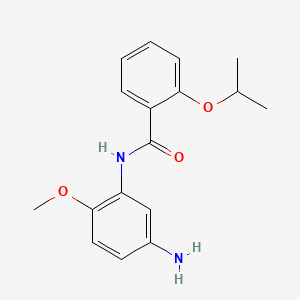
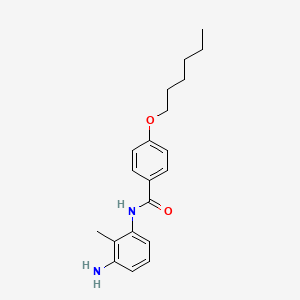
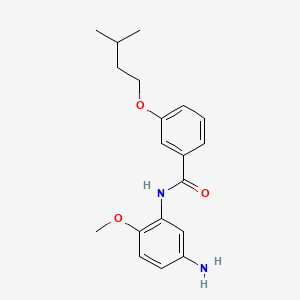
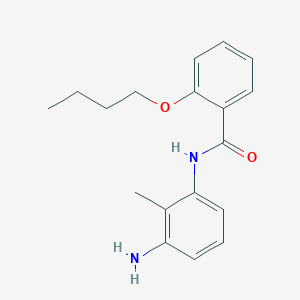
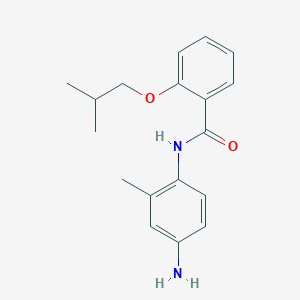
![N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1384949.png)
